1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is a compound that features both piperidine and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often utilizing automated systems to control reaction parameters. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .
Scientific Research Applications
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: This compound shares the imidazole and piperidine moieties but differs in its overall structure.
4-(piperidin-1-yl)pyridine: Another compound with a piperidine ring, used in different pharmacological applications.
Uniqueness
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is unique due to its specific combination of the imidazole and piperidine rings. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H19Cl3N4 |
---|---|
Molecular Weight |
289.6 g/mol |
IUPAC Name |
(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C9H16N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h6-7,11H,1-5,10H2,(H,12,13);3*1H |
InChI Key |
MLTUCQVFQUPPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(N2)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.